REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[C:9]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]=1[OH:20])([CH3:6])([CH3:5])[CH3:4].O>CO.Cl[Ni]Cl>[NH2:13][C:12]1[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])=[C:8]([OH:20])[C:9]([C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 seconds
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
20 s |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=CC1)C(C)(C)C)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |